molecular formula C4H9Cl2OPS B097284 Butan-2-yloxy-dichloro-sulfanylidene-lambda5-phosphane CAS No. 15195-14-9

Butan-2-yloxy-dichloro-sulfanylidene-lambda5-phosphane

Cat. No. B097284
CAS RN: 15195-14-9
M. Wt: 207.06 g/mol
InChI Key: OZYKMVCJQZRRGQ-UHFFFAOYSA-N
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Description

Butan-2-yloxy-dichloro-sulfanylidene-lambda5-phosphane, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a phosphine-based compound that has shown promising results in scientific research studies.

Scientific Research Applications

BDP has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of BDP is in the field of catalysis. BDP has shown to be an efficient catalyst in various reactions such as the Heck reaction, Suzuki coupling, and Stille coupling. BDP has also been studied for its potential applications in the field of organic synthesis. BDP can be used as a reagent for the synthesis of various organic compounds such as phosphine oxides, phosphonates, and phosphine sulfides.

Mechanism Of Action

The mechanism of action of BDP is not fully understood. However, it is believed that BDP acts as a nucleophilic catalyst in various reactions. BDP can form a complex with a substrate, which enhances the reactivity of the substrate towards the reaction.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of BDP. However, studies have shown that BDP is relatively non-toxic and has low acute toxicity. BDP has also shown to have low toxicity towards aquatic organisms.

Advantages And Limitations For Lab Experiments

One of the primary advantages of BDP is its efficiency as a catalyst in various reactions. BDP has shown to be a highly active catalyst in various reactions, which reduces the reaction time and increases the yield of the product. However, one of the limitations of BDP is its sensitivity towards air and moisture. BDP can react with air and moisture, which can reduce its efficiency as a catalyst.

Future Directions

For the research of BDP include the development of new synthetic routes, the study of the mechanism of action, and the study of the toxicity towards different organisms.

Synthesis Methods

BDP can be synthesized by reacting butan-2-ol with phosphorus trichloride and sodium sulfide. The reaction produces BDP as a yellow crystalline solid. The purity of BDP can be improved by recrystallization using a solvent such as diethyl ether or hexane.

properties

CAS RN

15195-14-9

Product Name

Butan-2-yloxy-dichloro-sulfanylidene-lambda5-phosphane

Molecular Formula

C4H9Cl2OPS

Molecular Weight

207.06 g/mol

IUPAC Name

butan-2-yloxy-dichloro-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C4H9Cl2OPS/c1-3-4(2)7-8(5,6)9/h4H,3H2,1-2H3

InChI Key

OZYKMVCJQZRRGQ-UHFFFAOYSA-N

SMILES

CCC(C)OP(=S)(Cl)Cl

Canonical SMILES

CCC(C)OP(=S)(Cl)Cl

synonyms

Phosphorodichloridothioic acid O-sec-butyl ester

Origin of Product

United States

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